molecular formula C21H17N3O5S B2524921 N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 899964-02-4

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2524921
CAS No.: 899964-02-4
M. Wt: 423.44
InChI Key: AHJXRPPPUBSZOA-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole ring, a nitrofuran moiety, and a carboxamide group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Nitrofuran Moiety: The nitrofuran moiety can be synthesized by nitration of a furan ring followed by functional group transformations.

    Coupling of the Benzothiazole and Nitrofuran Units: The benzothiazole and nitrofuran units can be coupled through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under suitable conditions.

    Substitution: The benzothiazole ring can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the nitrofuran moiety.

    Enzyme Inhibition: Possible application as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigation of its potential anticancer properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide would depend on its specific application. For example:

    Antimicrobial Activity: The nitrofuran moiety may interact with microbial DNA, leading to inhibition of replication and cell death.

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Nitrofuran Derivatives: Compounds like nitrofurantoin and furazolidone.

Uniqueness

    Structural Complexity: The combination of benzothiazole, nitrofuran, and carboxamide groups in a single molecule.

    Biological Activity: Potential for diverse biological activities due to the presence of multiple functional groups.

This outline provides a comprehensive overview of the compound and its potential applications

Properties

IUPAC Name

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-13-8-9-15(28-2)18-19(13)30-21(22-18)23(12-14-6-4-3-5-7-14)20(25)16-10-11-17(29-16)24(26)27/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJXRPPPUBSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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